molecular formula C21H26N2O3S B11123423 N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

N-(4-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

Cat. No.: B11123423
M. Wt: 386.5 g/mol
InChI Key: IDXGCYARDAUKSW-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine sulfonyl group and a methylphenyl group. Its molecular formula is C19H25NO3S, and it has a molecular weight of 347.48 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(piperidine-1-sulfonyl)aniline in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Key factors include maintaining appropriate temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is unique due to the presence of both the piperidine sulfonyl group and the methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-methylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide

InChI

InChI=1S/C21H26N2O3S/c1-17-5-10-19(11-6-17)22-21(24)14-9-18-7-12-20(13-8-18)27(25,26)23-15-3-2-4-16-23/h5-8,10-13H,2-4,9,14-16H2,1H3,(H,22,24)

InChI Key

IDXGCYARDAUKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Origin of Product

United States

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